

An In-depth Technical Guide to 3-(1H-Pyrrol-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 3-(1H-Pyrrol-1-yl)benzaldehyde

Cat. No.: B143549

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CAS Number: 129747-77-9

This technical guide provides a comprehensive overview of **3-(1H-Pyrrol-1-yl)benzaldehyde**, a specialty chemical with potential applications in proteomics research and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

3-(1H-Pyrrol-1-yl)benzaldehyde is a solid organic compound with the molecular formula $C_{11}H_9NO$.^[1] The key quantitative data for this compound, along with its isomers for comparison, are summarized in the table below.

Property	Value for 3-(1H-Pyrrol-1-yl)benzaldehyde	Value for 4-(1H-Pyrrol-1-yl)benzaldehyde
CAS Number	129747-77-9 ^[1]	23351-05-5
Molecular Formula	$C_{11}H_9NO$ ^[1]	$C_{11}H_9NO$
Molecular Weight	171.20 g/mol ^[1]	171.19 g/mol
Physical Form	Solid	Solid
Melting Point	Not available	92-95°C
Boiling Point	Not available	306.6°C at 760 mmHg

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(1H-Pyrrol-1-yl)benzaldehyde** is not readily available in the reviewed literature, several established synthetic methodologies for analogous compounds can be adapted for its preparation. The most common approaches include the Paal-Knorr synthesis, Ullmann condensation, and Suzuki-Miyaura cross-coupling.

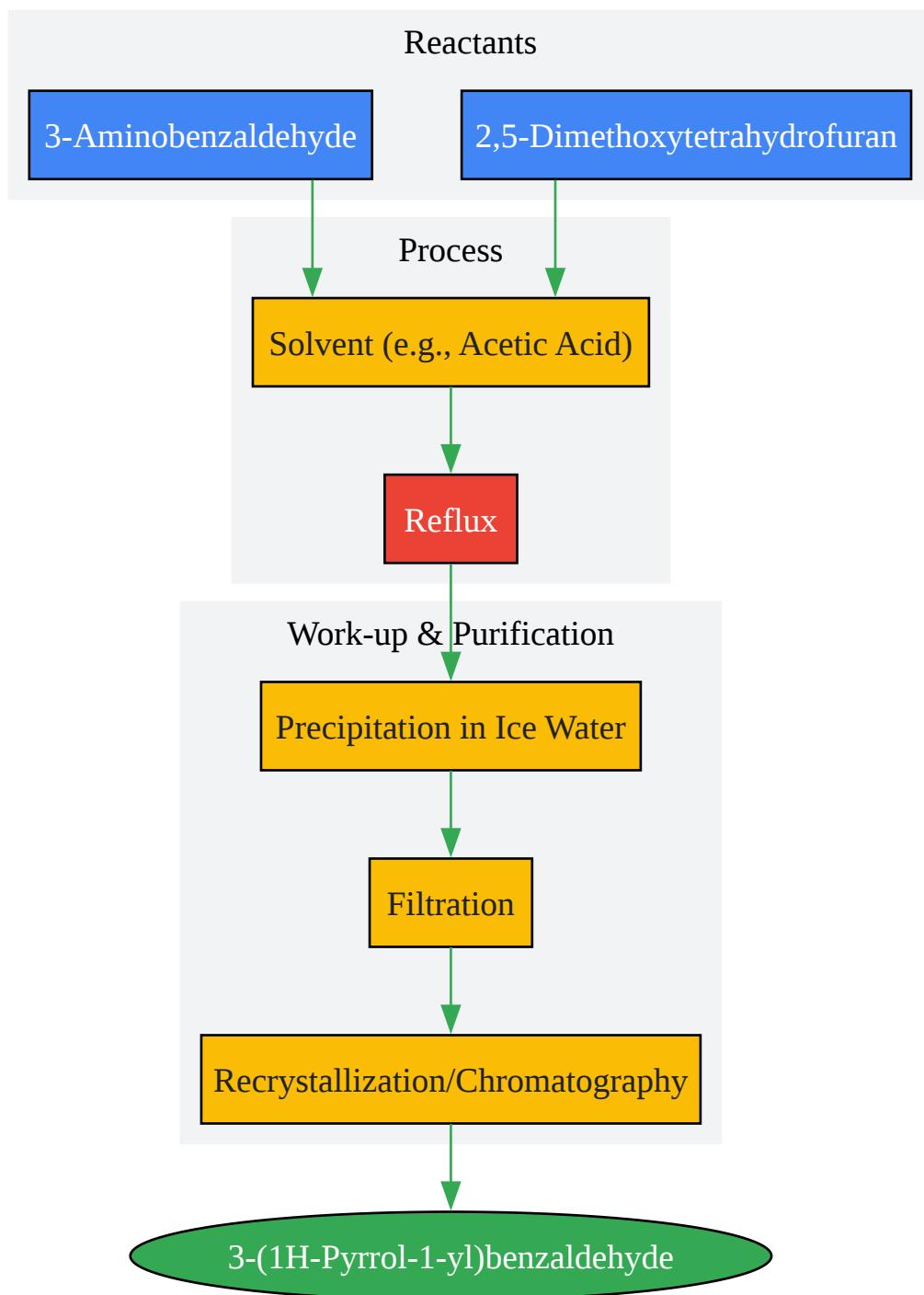
Paal-Knorr Synthesis

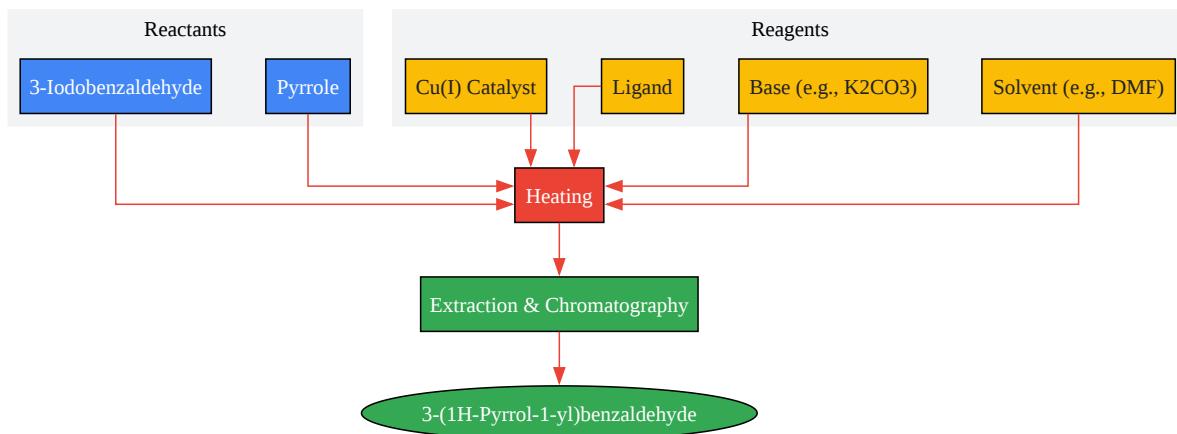
The Paal-Knorr synthesis is a classic method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.^{[2][3][4][5][6]} To synthesize **3-(1H-Pyrrol-1-yl)benzaldehyde** via this route, one would start with 3-aminobenzaldehyde and a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran (the acetal of succinaldehyde).

Hypothetical Experimental Protocol (Paal-Knorr Synthesis):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
- Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Logical Workflow for Paal-Knorr Synthesis





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